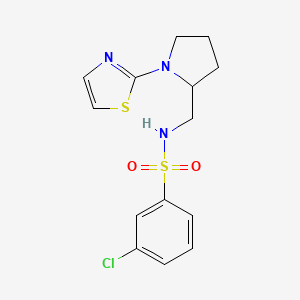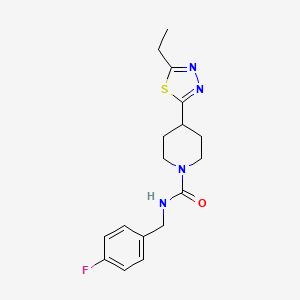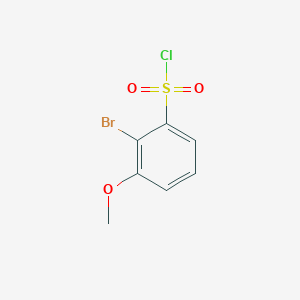![molecular formula C13H24N2O B2997461 1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one CAS No. 1315366-97-2](/img/structure/B2997461.png)
1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one” is a chemical compound with the molecular formula C13H24N2O . It’s a research chemical and not much information is available about its specific applications .
Molecular Structure Analysis
The molecular weight of “this compound” is 224.34 . The molecule consists of 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Mécanisme D'action
1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one inhibits the activity of sEH, which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and anti-cancer in nature. This compound has been found to inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. This compound has also been found to have cardioprotective effects in animal models of heart disease. This compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one in lab experiments is that it specifically targets sEH, which makes it a useful tool for studying the role of sEH in various diseases. A limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
For 1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one research include the development of more potent and selective sEH inhibitors, as well as the investigation of the therapeutic potential of this compound in various diseases. This compound may also be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to determine its safety and efficacy in humans.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases. Its inhibition of sEH has been shown to have anti-inflammatory and anti-cancer effects. This compound has advantages and limitations for lab experiments, and future directions for research include the development of more potent and selective sEH inhibitors and investigation of its therapeutic potential in various diseases.
Méthodes De Synthèse
1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one can be synthesized through a multi-step process involving the reaction of piperidine with 1,4-dibromobutane, followed by reaction with 1-bromo-2-chloroethane and then with potassium tert-butoxide. The final step involves the reaction of the intermediate product with ethyl chloroformate to yield this compound.
Applications De Recherche Scientifique
1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has been found to inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the metabolism of fatty acids. Inhibition of sEH has been shown to have anti-inflammatory and anti-cancer effects.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-piperidin-4-ylazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11(16)15-10-4-2-3-5-13(15)12-6-8-14-9-7-12/h12-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPPWUWWIXVYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC1C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2997378.png)
![3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2997380.png)


![N-Ethyl-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997385.png)
![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)
![4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2997389.png)
![N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2997390.png)



![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)

